molecular formula C10H9FO B1265641 Cyclopropyl 4-fluorophenyl ketone CAS No. 772-31-6

Cyclopropyl 4-fluorophenyl ketone

Cat. No. B1265641
CAS RN: 772-31-6
M. Wt: 164.18 g/mol
InChI Key: MHKHJIJXMVHRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, including derivatives like cyclopropyl 4-fluorophenyl ketone, often involves strategic methods to introduce or modify the cyclopropyl ring. One approach is the conversion of carboxylic esters into distally fluorinated ketones via ring cleavage of cyclopropanol intermediates, utilizing sulfinate salts as fluoroalkylating reagents. This method demonstrates the versatility of cyclopropanols derived from tertiary cyclopropanols, easily obtainable from carboxylic esters, in synthesizing β-trifluoromethyl ketones and other fluorinated ketones through cyclopropane ring cleavage reactions (Konik et al., 2017).

Molecular Structure Analysis

The cyclopropyl group in cyclopropyl 4-fluorophenyl ketone imparts significant strain to the molecule, influencing its chemical reactivity. The molecular structure analysis of such compounds often focuses on the effects of this strain on reactivity and stability. For example, studies on cyclopropenyl ketones reveal their high reactivity as dienophiles in Diels-Alder reactions, a property that can be leveraged in the synthesis of complex molecular architectures (Fisher et al., 2013).

Chemical Reactions and Properties

Cyclopropyl ketones, including cyclopropyl 4-fluorophenyl ketone, participate in a variety of chemical reactions. One notable reaction is the oxidative addition of cyclopropyl ketones to nickel complexes, leading to key intermediates in nickel-catalyzed cycloadditions for producing cyclopentane derivatives with carbonyl substituents at the 1,3-position (Ogoshi et al., 2006). Additionally, cyclopropanols, closely related to cyclopropyl ketones, undergo copper-catalyzed ring-opening cross-couplings with (fluoro)alkyl halides to synthesize various β-(fluoro)alkylated ketones (Ye et al., 2015).

Physical Properties Analysis

The physical properties of cyclopropyl 4-fluorophenyl ketone, such as melting point, boiling point, and solubility, are influenced by the presence of the cyclopropyl ring and the fluorophenyl group. These groups affect the compound's polarity, intermolecular forces, and overall molecular geometry, impacting its behavior in various solvents and under different temperature conditions.

Chemical Properties Analysis

The chemical properties of cyclopropyl 4-fluorophenyl ketone are characterized by its reactivity patterns, such as ring-opening reactions under neutral conditions with regiospecific enol acetate formation and stereo-controlled nucleophilic addition. This reactivity is indicative of the strained cyclopropyl ring's influence on the ketone's electrophilic character, facilitating various organic transformations (Demuth & Raghavan, 1979).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Conversion of Carboxylic Esters into Fluorinated Ketones

    Tertiary cyclopropanols, derivable from carboxylic esters, have been utilized in the synthesis of distally fluorinated ketones. This involves cyclopropane ring cleavage reactions with various sulfinate salts, including sodium triflinate, serving as fluoroalkylating reagents (Konik et al., 2017).

  • Preparation of Dihydropyrroles and Pyrroles

    Doubly activated cyclopropanes, including 1-nitro- and 1-cyano-cyclopropyl ketones, are prepared from cyclopropanation reactions of alkenes. These cyclopropanes serve as precursors for regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).

  • Kinetic Resolution of Cyclopropyl Ketones

    Optically active 1-(1-alkynyl)cyclopropyl ketones can be efficiently obtained by kinetic resolution of racemic ones under chiral gold(I) catalysis (Yanqing Zhang & Junliang Zhang, 2012).

  • Formation of Nickeladihydropyran

    Cyclopropyl phenyl ketone undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for synthesizing cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006).

  • Synthesis and Ring Opening of Alkenyl Cyclopropyl Ketones

    1-Alkenyl cyclopropyl ketones undergo acid-catalyzed ring opening, enabling the production of cyclopentanone or cyclohexenone derivatives, useful in organic synthesis (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

  • Palladium-Catalyzed Arylation

    Cyclopropyl ketone groups on thiophenes are employed in palladium-catalyzed direct arylation, proceeding regioselectively without decomposition of the cyclopropyl ketone substituent (Beladhria et al., 2013).

Synthetic Applications

  • Synthesis of Insecticide Intermediates

    Cyclopropyl ketones serve as starting materials in the synthesis of intermediates for insecticides, like flucycloxuron (Xue-yan, 2011).

  • Chiral Cyclopropane Scaffolds in Pharmaceuticals

    Chiral cyclopropane rings, key pharmacophores in drugs, are constructed using cyclopropyl ketones. This involves a chemoenzymatic strategy for assembly and diversification of these ketones, providing valuable resources for drug discovery (Nam, Steck, Potenzino, & Fasan, 2021).

  • Hydrogen Borrowing Catalysis

    Cyclopropyl ketones, specifically ortho-disubstituted phenyl and cyclopropyl ones, are used in iridium-catalyzed hydrogen borrowing processes to form α-branched ketones with higher alcohols (Frost, Cheong, Akhtar, Caputo, Stevenson, & Donohoe, 2015).

  • Synthesis of Ketamine Derivatives

    Cyclopropyl ketones are key in the development of ketamine derivatives, with potential applications in medical research and pharmaceuticals (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

  • Ring Opening with Acetyl Methanesulfonate

    Cyclopropyl ketones undergo cleavage under neutral conditions with acetyl methanesulfonate, facilitating regiospecific enol acetate formation and stereoselective nucleophilic addition (Demuth & Raghavan, 1979).

Safety And Hazards

Safety data sheets advise avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment when handling Cyclopropyl 4-fluorophenyl ketone .

properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKHJIJXMVHRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227947
Record name Cyclopropyl 4-fluorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 4-fluorophenyl ketone

CAS RN

772-31-6
Record name Cyclopropyl(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl 4-fluorophenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 772-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl 4-fluorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl 4-fluorophenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROPYL 4-FLUOROPHENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8PH7N6MPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Add 20.0 g (0.10 mole) γ-chloro-p-fluorobutyrophenone dropwise to a methanolic KOH solution (prepared from 9.8 g of 86% KOH pellets and 60 ml of methanol). Stir the mixture at room temperature for 40 minutes and pour into 100 ml of water and then extract with 3×30 ml of methylene chloride. Wash the methylene chloride extracts with 3×40 ml of water, dry over magnesium sulfate and evaporate off the solvent to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl 4-fluorophenyl ketone

Citations

For This Compound
16
Citations
WR Banks, RD Borchert, DR Hwang - Applied radiation and isotopes, 1994 - Elsevier
Improvements toward the no-carrier-added (nca) production of [ 18 F]-butyrophenone neuroleptics are presented. The preparation of 1-cyclopropylketo 4-N,N,N-trimethylanilinium …
Number of citations: 8 www.sciencedirect.com
I Nakatsuka, K Kawahara, T Kamada… - Journal of Labelled …, 1978 - Wiley Online Library
… is the use of cyclopropionic acid as a C -unit instead of 4-chlorobutyric acid in the Friedel-Crafts reaction and subsequent conversion of the resulting cyclopropyl 4-fluorophenyl ketone …
T Tamaki, M Ohashi, S Ogoshi - … Chemie International Edition, 2011 - Wiley Online Library
… Cyclopropyl 4-fluorophenyl ketone (1 e; R 1 =4-FC 6 H 4 , R 2 =H, R 3 =H) was also converted into the desired product. Cyclopropyl 2-thienyl ketone (1 f; R 1 =2-thienyl, R 2 =H, R 3 =H) …
Number of citations: 90 onlinelibrary.wiley.com
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
… Cyclopropyl 4-fluorophenyl ketone, which is a challenging substrate – due to the presence of reactive C(sp 2 )–H and cyclopropyl C(sp 3 )–H bonds, was exclusively arylated at the ortho…
Number of citations: 6 www.sciencedirect.com
JS Yadav, BVS Reddy, D Chandrakanth, G Satheesh - Tetrahedron Letters, 2007 - Elsevier
… Other cyclopropyl ketones such as cyclopropyl phenyl ketone, cyclopropyl 4-fluorophenyl ketone, and cyclopropyl 4-methoxyphenyl ketone participated well in this reaction. The …
Number of citations: 15 www.sciencedirect.com
KB Wiberg, DE Barth, PH Schertler - The Journal of Organic …, 1973 - ACS Publications
… , cyclopropyl bromide, cyclopropylcarbinol, cyclopropanecarboxylic acid, cyclopropyl cyanide, cyclopropyl methyl ketone, cyclopropyl phenyl ketone, cyclopropyl 4-fluorophenyl ketone, …
Number of citations: 74 pubs.acs.org
DC Neckers, AP Schaap, J Hardy - Journal of the American …, 1966 - ACS Publications
The reactions of arylcyclopropylcarbinols with di-/-butyl peroxide and aryl cyclopropyl ketones with 2-butanol and di-Z-butyl peroxidehave been investigated. Factors influencing the …
Number of citations: 40 pubs.acs.org
AM Abeysekera, R Grigg, J Trocha-Grimshaw… - Journal of the …, 1976 - pubs.rsc.org
… When (1) was heated with cyclopropyl 4-fluorophenyl ketone at 110 "C ring opening occurred to give (5b; 32%). The nmr spectrum of (5b) showed signals for the p-fluorophenyl protons …
Number of citations: 8 pubs.rsc.org
Z Yu, P Caldera, F McPhee, JJ De Voss… - Journal of the …, 1996 - ACS Publications
… The iodo derivative was generated in situ by reaction of cyclopropyl 4-fluorophenyl ketone with trimethylsilyl iodide. Epoxide 6 was obtained in 80% yield by mCPBA epoxidation of the …
Number of citations: 43 pubs.acs.org
H Stark, X Ligneau, B Sadek, CR Ganellin… - Bioorganic & medicinal …, 2000 - Elsevier
… Alkyl aryl ethers were prepared from known sodium ω-(1H-1-(triphenylmethyl)imidazol-4-yl)alkanolates7, 9 and cyclopropyl 4-fluorophenyl ketone by an S N Ar reaction, under milder …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.